molecular formula C17H21F2NO4 B2370694 Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2375268-51-0

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2370694
CAS No.: 2375268-51-0
M. Wt: 341.355
InChI Key: HPGLUUIBMSDFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate emerged from efforts to optimize piperidine-based scaffolds for central nervous system (CNS) drug development. Its design reflects trends in late 20th-century medicinal chemistry, where fluorinated aromatic groups were increasingly incorporated to enhance metabolic stability and blood-brain barrier permeability. Early synthetic routes involved Friedel-Crafts acylation of piperidine derivatives with 2,4-difluorobenzoyl chloride, followed by hydroxylation and tert-butoxycarbonyl (Boc) protection. The compound gained prominence as an intermediate in synthesizing dual 5-HT2A/D3 receptor modulators, as evidenced by patent filings from Hoffmann-La Roche in the 2000s. Recent advances in asymmetric catalysis have enabled enantioselective synthesis of its chiral analogs, addressing stereochemical challenges in neuropharmaceutical development.

Nomenclature and Classification

Systematic IUPAC Name :
this compound
CAS Registry Number :
1207163-55-0
Molecular Formula :
C₁₇H₂₂F₂NO₄
Molecular Weight :
342.36 g/mol
Structural Classification :

  • Piperidine alkaloid derivative
  • Fluorinated benzoyl compound
  • Bicyclic hydroxyl-carbamate

Key Functional Groups :

Group Position Role
tert-Butoxycarbonyl (Boc) N-protection Enhances solubility
2,4-Difluorobenzoyl C4 Pharmacophore anchor
Hydroxyl C4 Hydrogen-bond donor

Structural Significance in Medicinal Chemistry

The compound's architecture combines three critical pharmacophoric elements:

  • Boc-protected piperidine : Provides conformational rigidity while maintaining synthetic versatility for N-deprotection and functionalization.
  • Geminal hydroxyl-benzoyl motif : Creates a stereoelectronic environment favorable for simultaneous interaction with serotonin and dopamine receptor subpockets. X-ray crystallography studies reveal the hydroxyl group participates in hydrogen bonding with Asp3.32 residues in 5-HT2A receptors.
  • Fluorine substituents : The 2,4-difluoro pattern on the benzoyl group enhances π-π stacking with Phe6.52 in D3 receptors while reducing oxidative metabolism via cytochrome P450 inhibition.

Comparative studies show 2,4-difluoro substitution improves receptor binding affinity by 15-20% over mono-fluoro analogs, with logP values optimized for CNS penetration (calculated logP = 2.1 ± 0.3).

Related Compounds and Structural Analogs

Compound Structural Variation Key Differences
tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate Single fluorine at C2 37% lower 5-HT2A binding affinity
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Ethoxycarbonyl vs Boc Reduced metabolic stability (t₁/₂ = 2.1h vs 5.7h)
(R)-1-Boc-3-hydroxypiperidine Hydroxyl at C3 vs C4 Lacks benzoyl group; used in kinase inhibitor synthesis
4-(p-Fluorobenzoyl)piperidine Para-fluoro substitution 22% higher D3 receptor occupancy

Synthetic modifications focus on:

  • Replacing Boc with carbamate variants (e.g., benzyl, allyl) to modulate pharmacokinetics
  • Introducing spirocyclic elements at C4 to restrict conformational flexibility
  • Exploring difluoromethyl analogs for enhanced metabolic resistance

Properties

IUPAC Name

tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGLUUIBMSDFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Hydroxypiperidine Derivatives

The hydroxylated piperidine precursor is typically synthesized via sodium borohydride reduction of 4-piperidone (Figure 1). For example, 4-piperidone hydrochloride hydrate is treated with sodium borohydride in methanol under reflux, followed by acidic workup to yield 4-hydroxypiperidine.

Representative Protocol :

  • Reactants : 4-Piperidone hydrochloride hydrate (20 g), sodium borohydride (5–8 g).
  • Conditions : Methanol solvent, 25–30°C, 7–10 hours reflux.
  • Yield : ~70–80% after crystallization with n-hexane.

Boc Protection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step prevents unwanted side reactions during subsequent benzoylation.

Optimized Method :

  • Reactants : 4-Hydroxypiperidine (1 eq), Boc₂O (1.05 eq).
  • Base : Triethylamine or sodium hydride.
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 2–12 hours.
  • Yield : 82–95% (Table 1).

Table 1: Boc Protection Reaction Conditions

Solvent Base Time (h) Yield (%) Reference
Dichloromethane Triethylamine 2 82.1
THF Sodium Hydride 16 90.0

Benzoylation with 2,4-Difluorobenzoyl Chloride

The hydroxyl group on the Boc-protected piperidine undergoes nucleophilic acylation with 2,4-difluorobenzoyl chloride. This step demands careful base selection to activate the hydroxyl group without deprotecting the Boc group.

Key Protocol :

  • Reactants : Boc-protected 4-hydroxypiperidine (1 eq), 2,4-difluorobenzoyl chloride (1.2 eq).
  • Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Solvent : Dimethylformamide (DMF) or THF.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 65–85% (Table 2).

Table 2: Benzoylation Efficiency

Base Solvent Temperature (°C) Yield (%) Reference
NaH DMF 0 → RT 75
KOtBu THF 0 → RT 82

Comparative Analysis of Methods

Boc Protection: Solvent and Base Impact

Dichloromethane with triethylamine provides moderate yields (82.1%) but shorter reaction times (2 hours). In contrast, THF with sodium hydride achieves higher yields (90%) at the expense of longer durations (16 hours). The choice depends on scalability versus time constraints.

Benzoylation: Base Selection

Sodium hydride in DMF offers a balance between reactivity and compatibility with the Boc group. Potassium tert-butoxide in THF, however, minimizes side reactions like over-acylation, enhancing yields to 82%.

Purification Challenges

Crude products often contain unreacted benzoyl chloride or deprotected intermediates. Silica gel chromatography with gradients of ethyl acetate/hexane (10–30%) effectively isolates the target compound.

Experimental Considerations

Green Chemistry Alternatives

Recent advances suggest replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability without sacrificing yield.

Chemical Reactions Analysis

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The difluorobenzoyl group can be reduced to a difluorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group is known to enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns, electronic properties, and biological activities. Below is a detailed comparison:

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

  • Structure : Differs in the fluorophenyl substituent position (3,4-difluoro vs. 2,4-difluoro) and lacks the benzoyl group.
  • Properties : Molecular weight 313.34 g/mol, purity ≥97% (vs. target compound’s molecular weight dependent on benzoyl substitution) .
  • Applications : Used as a high-purity API intermediate, highlighting its role in pharmaceutical synthesis.

Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

  • Structure: Replaces the benzoyl group with a phenoxy ether linkage.
  • Synthesis: Generated via Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 2,4-difluorophenol, yielding 70–85% efficiency .

Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • Structure : Features a trifluoromethylphenyl group instead of difluorobenzoyl.
  • Synthesis : Involves Grignard addition of 2-(trifluoromethyl)phenyl lithium to tert-butyl 4-oxopiperidine-1-carboxylate, followed by HCl-mediated purification .
  • Utility : Intermediate in kinase inhibitor development, emphasizing substituent-driven selectivity .

Tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

  • Structure: Substitutes benzoyl with a cyano group, altering electronic properties.
  • Reactivity: Cyanophenyl enhances electrophilicity, enabling cross-coupling reactions (e.g., Pd-catalyzed cyanation) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate C₁₇H₂₀F₂NO₄ 340.35* 2,4-difluorobenzoyl, hydroxyl N/A Drug intermediate, kinase studies
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate C₁₆H₂₁F₂NO₃ 313.34 3,4-difluorophenyl, hydroxyl ≥97% API intermediate
Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate C₁₆H₂₁F₂NO₃ 313.34 2,4-difluorophenoxy N/A Antimicrobial agents
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate C₁₇H₂₀F₃NO₃ 343.35 2-(trifluoromethyl)phenyl, hydroxyl N/A Kinase inhibitor synthesis

*Calculated based on analogous structures.

Key Research Findings

Synthetic Flexibility: The hydroxyl group at the 4-position enables diverse functionalization (e.g., amidation, alkylation), as seen in analogs like tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate .

Biological Relevance: Fluorinated analogs exhibit enhanced metabolic stability and target binding. For example, 2,4-difluorophenoxy derivatives show potency against Mycobacterium tuberculosis , while trifluoromethylphenyl variants are explored in kinase inhibition .

Purity Challenges : High-purity synthesis (≥97%) is achievable for analogs like tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate via optimized chromatography , suggesting similar protocols apply to the target compound.

Biological Activity

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate, often referred to as M4 , is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

M4 exhibits a multifaceted mechanism of action primarily as an inhibitor of key enzymes involved in neurodegeneration:

  • β-Secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM. This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which aggregate to form plaques associated with Alzheimer's disease .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM. This inhibition is vital for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

In Vitro Studies

In vitro studies have demonstrated the protective effects of M4 on astrocyte cells against Aβ-induced toxicity:

  • Cell Viability : When astrocytes were exposed to Aβ1-42, a significant decrease in cell viability was observed (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, indicating its potential neuroprotective properties .
  • Cytokine Production : M4 treatment resulted in a reduction in TNF-α production, which is typically elevated in response to Aβ exposure. Despite this reduction, the difference was not statistically significant compared to cells treated only with Aβ .

In Vivo Studies

In vivo studies have provided additional insights into the biological activity of M4:

  • Oxidative Stress Models : In models induced by scopolamine, M4 demonstrated a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. While both M4 and galantamine (a known treatment for Alzheimer's) showed similar effects, M4's efficacy was not statistically superior .
  • Neuroprotection : The compound's ability to mitigate oxidative stress and promote cell viability suggests potential therapeutic applications in conditions characterized by neuroinflammation and oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeMeasurement/EffectResult
β-Secretase InhibitionIC5015.4 nM
Acetylcholinesterase InhibitionKi0.17 μM
Cell Viability (Aβ treated)% Viability62.98% (vs 43.78% control)
TNF-α ReductionCytokine LevelNot statistically significant
MDA ReductionOxidative Stress MarkerSignificant decrease observed

Case Studies and Research Findings

Several studies have explored the implications of M4 in neurodegenerative disease models:

  • Astrocytic Response to Aβ : Research indicates that M4 can modulate the inflammatory response in astrocytes exposed to Aβ peptides, potentially reducing neuroinflammation associated with Alzheimer's disease .
  • Comparative Efficacy : While M4 shows promise, comparative studies with established drugs like galantamine reveal that its bioavailability and efficacy may require further optimization for clinical use .
  • Potential for Drug Development : Given its dual action as both a β-secretase and acetylcholinesterase inhibitor, M4 represents a novel candidate for the development of combination therapies aimed at treating Alzheimer's disease and other neurodegenerative disorders .

Q & A

Q. What are common synthetic routes for synthesizing tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, or condensation. Key steps include:

  • Piperidine ring functionalization : Introducing hydroxyl and benzoyl groups via controlled nucleophilic attack or Friedel-Crafts acylation.
  • Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic or basic deprotection .
  • Coupling reactions : Reacting 2,4-difluorobenzoyl chloride with a hydroxylated piperidine intermediate under anhydrous conditions.
  • Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and benzoyl group .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace impurities .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 314.34 for C₁₇H₂₀F₂NO₄) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. How do structural features like the 2,4-difluorobenzoyl group influence reactivity?

The electron-withdrawing fluorine atoms enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. The ortho and para fluorine positions also sterically hinder undesired side reactions, improving regioselectivity in coupling steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

  • Temperature control : Maintaining 0–5°C during acylation reduces side-product formation .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) accelerate benzoylation but require careful quenching to prevent degradation .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates like hydroxylated piperidines .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Table 1: Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THF85–90
2Benzoylation2,4-Difluorobenzoyl chloride, DCM, 0°C70–75
3DeprotectionHCl (4M in dioxane), RT90–95

Q. Table 2: Analytical Parameters for Purity Assessment

TechniqueParameterTarget Specification
HPLCPurity≥95% (Area %)
NMRδ (¹H)1.4 ppm (t-Bu), 7.8 ppm (aromatic)
MS[M+H]+314.34

Notes

  • Contradictory data : Always cross-validate using orthogonal methods (e.g., NMR + X-ray) .
  • Biological assays : Include negative controls (e.g., unmodified piperidine derivatives) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.